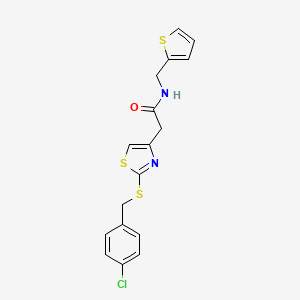

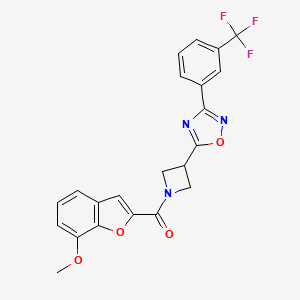

![molecular formula C17H25NO5S B2670327 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide CAS No. 899957-84-7](/img/structure/B2670327.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine” is a related compound with a CAS Number of 45982-66-9 . It has a molecular weight of 171.24 . It’s a liquid at room temperature .

Molecular Structure Analysis

The Inchi Code for “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine” is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 .Physical And Chemical Properties Analysis

“{1,4-dioxaspiro[4.5]decan-2-yl}methanamine” is a liquid at room temperature .Scientific Research Applications

Synthetic Methodologies

Prins Cascade Cyclization

A novel synthesis approach utilizing Prins cascade cyclization for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed. This method highlights the potential of using N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide for synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization, showcasing innovative strategies in constructing complex molecular architectures (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Pharmacological Evaluation

Anticonvulsant Agents

Research into N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives has shown promising results in anticonvulsant activities. This study indicates the potential therapeutic applications of such compounds in addressing seizures, highlighting the importance of structural modifications to enhance pharmacological properties (Li, Lou, Wang, Wang, Xiao, Hu, Liu, & Hong, 2015).

Anti-Inflammatory and Anticancer Properties

Dual COX-2/5-LOX Inhibitory Activity

A study focusing on salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers has identified compounds with dual selective cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory activities. These findings are significant for the development of anti-inflammatory drugs with reduced gastrointestinal side effects, demonstrating the chemical's utility in creating more effective and safer therapeutic agents (Chowdhury, Abdellatif, Dong, Das, Yu, Velázquez, Suresh, & Knaus, 2009).

Antibacterial Activity

Sulfonamide Derivatives

Research into N-substituted sulfonamides bearing a benzodioxane moiety has unveiled potent antibacterial potential against various Gram-negative and Gram-positive strains. This highlights the role of structural modification in enhancing the antimicrobial efficacy of sulfonamide derivatives, offering new avenues for the development of antibacterial agents (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).

Safety and Hazards

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-2-21-14-6-8-16(9-7-14)24(19,20)18-12-15-13-22-17(23-15)10-4-3-5-11-17/h6-9,15,18H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMYDNLFOCTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

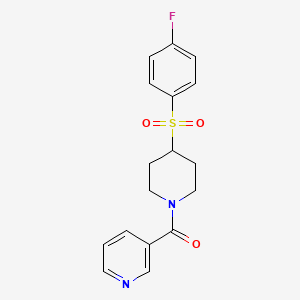

![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)

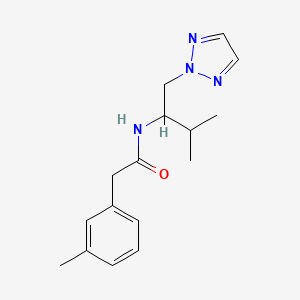

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)

![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)

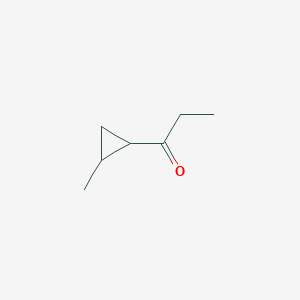

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)